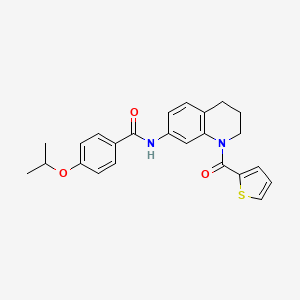

![molecular formula C12H12N2O4 B2525042 N1-アリル-N2-(ベンゾ[d][1,3]ジオキソール-5-イル)オキサラミド CAS No. 331637-65-1](/img/structure/B2525042.png)

N1-アリル-N2-(ベンゾ[d][1,3]ジオキソール-5-イル)オキサラミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is a derivative of oxalamide, which is a class of compounds characterized by the presence of an oxalamide moiety. This particular derivative includes an allyl group and a benzo[d][1,3]dioxol-5-yl group attached to the nitrogen atoms of the oxalamide. The structure suggests potential for interesting chemical properties and reactivity due to the presence of the allyl group and the electron-rich benzo[d][1,3]dioxol-5-yl ring system.

Synthesis Analysis

The synthesis of related N-allyl oxalamide derivatives has been reported in the literature. For instance, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which could potentially be adapted for the synthesis of N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide . This method involves the classical Meinwald rearrangement and a new rearrangement sequence, starting from 3-(2-nitroaryl)oxirane-2-carboxamides. The process is described as operationally simple and high yielding, which is advantageous for the synthesis of such compounds.

Molecular Structure Analysis

While the specific molecular structure analysis of N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is not provided, the structure can be inferred to have a planar oxalamide core with the allyl and benzo[d][1,3]dioxol-5-yl substituents. The presence of the allyl group could introduce conformational flexibility and the potential for stereoselectivity in reactions, as seen in the synthesis of dioxabicycles from 1-C-allyl-2-O-benzyl-glycosides .

Chemical Reactions Analysis

The allyl group in N-allyl oxalamides is known to participate in various chemical reactions. For example, N-allyl-5-amino-1H-pyrazole-4-carboxamides undergo electrophilic cyclization to form oxazolyl derivatives . This suggests that the N-allyl group in N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide could also be reactive under electrophilic conditions, potentially leading to cyclization or other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide can be speculated based on related compounds. For instance, the synthesis and evaluation of N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide for pig pheromonal activity indicate that such molecules can have significant biological effects . The presence of the benzo[d][1,3]dioxol-5-yl group could contribute to the lipophilicity and potential biological activity of the compound, while the allyl group could affect its reactivity and physical properties such as boiling point and solubility.

科学的研究の応用

抗がん活性

さまざまな癌細胞株に対するインドールの活性の文献報告に基づいて、3-N-融合ヘテロアリール部分を持つ一連の1-ベンゾ[1,3]ジオキソール-5-イル-インドールが設計されています . これらの化合物は、Pd触媒によるC-Nクロスカップリングによって合成され、前立腺(LNCaP)、膵臓(MIA PaCa-2)、および急性リンパ芽球性白血病(CCRF-CEM)癌細胞株に対する抗がん活性を評価しました .

構造活性相関研究

詳細な構造-活性相関研究の結果、CCRF-CEMおよびMIA PaCa-2に対してIC50値が328〜644 nMの範囲であった3-N-ベンゾ[1,2,5]オキサジアゾール17および3-N-2-メチルキノリン20が特定されました . さらなるメカニズム研究により、20はCCRF-CEM癌細胞でS期に細胞周期停止を引き起こし、アポトーシスを誘導することが明らかになりました .

発がん性鉛の検出

この化合物は、信頼性の高い電気化学的アプローチによって、発がん性重金属イオンである鉛(Pb2+)を有意に検出するために使用されてきました . 導電性ポリマーマトリックスであるナフィオン(NF)を用いて、この化合物の薄層をGCEに堆積させることで、感度が高く選択的なPb2+センサーが開発されました . Pb2+に対する提案されたセンサーの感度、LOQ、およびLODは、検量線からそれぞれ2220.0 pA μM−1 cm−2、320.0 mM、および96.0 pMと計算されました .

リウマチ、関節リウマチ、および変形性関節症の治療

作用機序

Target of Action

N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide, also known as N’-(2H-1,3-BENZODIOXOL-5-YL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE, has been found to target microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cell’s cytoskeleton, which provides structure and shape to cells. It is also involved in cell division, intracellular transport, and cell signaling .

Mode of Action

This compound acts as a microtubule-targeting agent . It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing the microtubule structure . This leads to a blockade in mitosis, causing cell cycle arrest and inducing apoptosis, particularly in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is the microtubule dynamics . By interfering with tubulin polymerization, it disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis . This disruption can have downstream effects on other cellular processes that rely on microtubule function, such as intracellular transport and cell signaling .

Pharmacokinetics

Its effectiveness against various cancer cell lines suggests that it may have favorable bioavailability .

Result of Action

The primary result of N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide’s action is the induction of apoptosis in cancer cells . By causing cell cycle arrest, it triggers programmed cell death, reducing the proliferation of cancer cells . This makes it a potential candidate for the development of new anticancer agents .

特性

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-5-13-11(15)12(16)14-8-3-4-9-10(6-8)18-7-17-9/h2-4,6H,1,5,7H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTFLXZFUORZJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)

![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)

![1-(4-Fluorophenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2524971.png)

![Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2524975.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)

![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524979.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2524981.png)

![7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2524982.png)